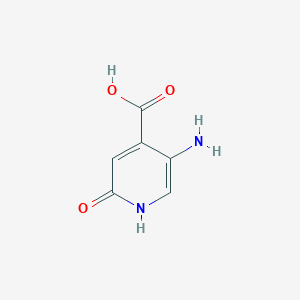

5-amino-2-oxo-1H-pyridine-4-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

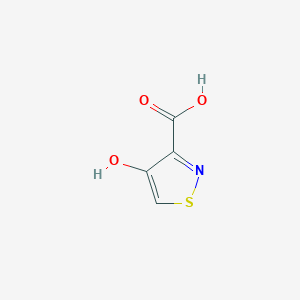

5-amino-2-oxo-1H-pyridine-4-carboxylic Acid is a derivative of pyridine with a carboxylic acid substituent at the 4-position . It is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively .

Synthesis Analysis

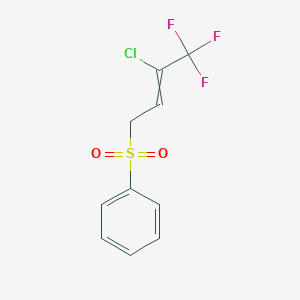

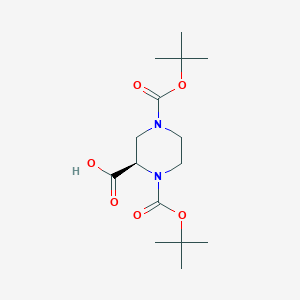

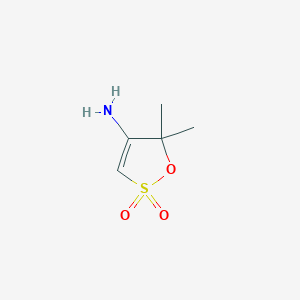

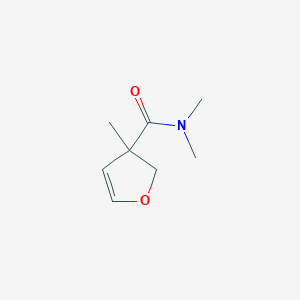

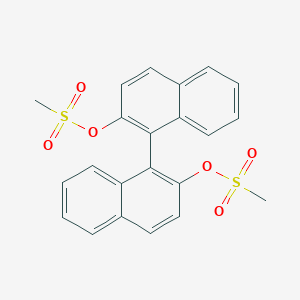

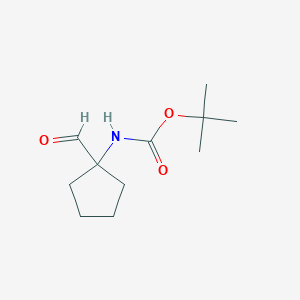

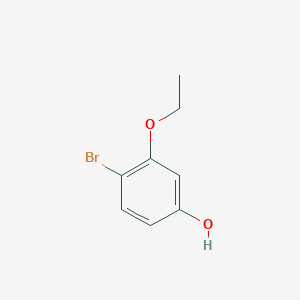

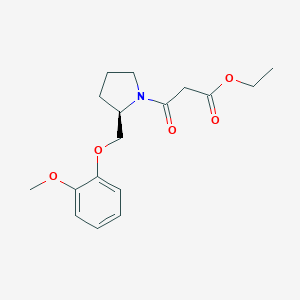

The synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridines involves the reaction of N-Boc-protected 1-alkyl(aryl)-5-formyl-1H-pyrazol-4-amines with malononitrile or cyanoacetamide . This forms 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides respectively . Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines .Molecular Structure Analysis

The molecular structure of this compound is derived from pyridine with a carboxylic acid substituent at the 4-position . It shares the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 with other isomers .Chemical Reactions Analysis

Acid Anhydrides react with amines to form amides . This could be a potential reaction for this compound.Physical And Chemical Properties Analysis

Isonicotinic acid, an isomer of this compound, appears as a white to off-white crystalline solid . It has a melting point of 310 °C (590 °F; 583 K) and sublimes .Mecanismo De Acción

While the specific mechanism of action for 5-amino-2-oxo-1H-pyridine-4-carboxylic Acid is not directly available, related compounds such as pyrazolo[4,3-b]pyridine derivatives have been found to have a wide range of pharmacological properties . They are part of anxiolytic drugs and have been studied for the treatment of various diseases including central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .

Direcciones Futuras

The development of effective synthetic approaches to novel derivatives of heterocyclic systems containing both an amino group and additional functionality in the pyridine ring could significantly expand their synthetic use and increase the biological potential of compounds constructed on their basis . This presents promising future directions for 5-amino-2-oxo-1H-pyridine-4-carboxylic Acid.

Propiedades

IUPAC Name |

5-amino-2-oxo-1H-pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-4-2-8-5(9)1-3(4)6(10)11/h1-2H,7H2,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQVYHZAZPPVKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444607 |

Source

|

| Record name | 5-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183742-01-0 |

Source

|

| Record name | 5-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-3-ylmethanamine](/img/structure/B65487.png)